
D-Arabinose-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Arabinose-d5: is a deuterium-labeled form of D-arabinose, a naturally occurring pentose sugar. The deuterium labeling involves the replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen. This modification is often used in scientific research to trace metabolic pathways and study the behavior of molecules in biological systems.
准备方法
Synthetic Routes and Reaction Conditions:
From D-Glucose-6-C14: D-Arabinose-d5 can be synthesized from D-glucose-6-C14 through a series of chemical reactions.
From Sodium Gluconate: Another method involves using sodium gluconate as a raw material. Ferric sulfate is used as a catalyst, and hydrogen peroxide is added to convert sodium gluconate into D-arabinose.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The process is optimized for high yield and purity, making it suitable for various applications in research and industry.
化学反应分析
Types of Reactions:
Isomerization: D-Arabinose can undergo isomerization to form D-ribulose.
Oxidation: D-Arabinose can be oxidized to form D-arabinonic acid. .
Reduction: D-Arabinose can be reduced to form D-arabitol using reducing agents such as sodium amalgam.
Common Reagents and Conditions:
Oxidizing Agents: Bromine, hydrogen peroxide
Reducing Agents: Sodium amalgam
Catalysts: Ferric sulfate, arabinose isomerase
Major Products:
D-Ribulose: Formed through isomerization
D-Arabinonic Acid: Formed through oxidation
D-Arabitol: Formed through reduction
科学研究应用
Chemistry: D-Arabinose-d5 is used as a tracer in metabolic studies to understand the pathways and mechanisms of sugar metabolism. The deuterium labeling allows for precise tracking of the molecule in various chemical reactions .
Biology: In biological research, this compound is used to study the effects of sugar metabolism on cellular processes. It is also used in the synthesis of nucleoside analogs, which have applications in antiviral and anticancer therapies .
Medicine: this compound is used in the development of diagnostic tools and therapeutic agents. Its role in the synthesis of nucleoside analogs makes it valuable in the treatment of viral infections and cancer .
Industry: In the food industry, D-arabinose is used as a low-calorie sweetener. The deuterium-labeled form is used in research to develop new food products and improve existing ones .
作用机制
D-Arabinose-d5 exerts its effects by participating in metabolic pathways where it is converted into various intermediates. The deuterium labeling allows researchers to trace its movement and transformation within the cell. The primary molecular targets include enzymes involved in sugar metabolism, such as arabinose isomerase and ribulokinase .
相似化合物的比较
L-Arabinose: A stereoisomer of D-arabinose, commonly found in nature.
D-Xylose: Another pentose sugar with similar properties and applications.
D-Ribose: A structurally similar sugar used in the synthesis of nucleotides.
Uniqueness: D-Arabinose-d5 is unique due to its deuterium labeling, which allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where understanding the detailed behavior of sugars is crucial .
属性
分子式 |
C5H10O5 |
|---|---|
分子量 |
155.16 g/mol |
IUPAC 名称 |
(2S,3R,4R)-2,3,4,5,5-pentadeuterio-2,3,4,5-tetrahydroxypentanal |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h1,3-5,7-10H,2H2/t3-,4-,5+/m1/s1/i2D2,3D,4D,5D |
InChI 键 |
PYMYPHUHKUWMLA-BZKAOGDRSA-N |
手性 SMILES |
[2H][C@@](C=O)([C@@]([2H])([C@@]([2H])(C([2H])([2H])O)O)O)O |
规范 SMILES |
C(C(C(C(C=O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


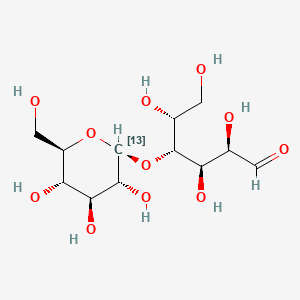
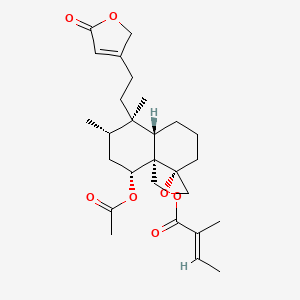
![3-[2-[(1E,3E,5E)-5-[1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethyl-5-sulfoindol-1-ium-1-yl]propane-1-sulfonate](/img/structure/B12395390.png)
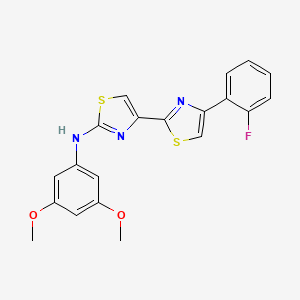

![9-[(2R,4S,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one](/img/structure/B12395406.png)
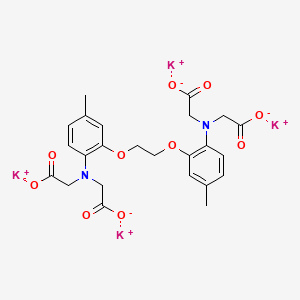
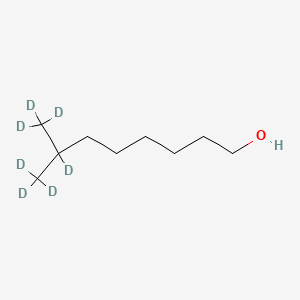


![[(2R,3R,5R)-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] acetate](/img/structure/B12395455.png)

![3-(4-chlorophenyl)-1-[2-[(4-chlorophenyl)carbamoylamino]-1,3-benzothiazol-6-yl]-1-(2-morpholin-4-ylethyl)urea](/img/structure/B12395464.png)

